

# Early Clinical Insights into REC-0559 for Neurotrophic Keratitis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Udonitrectag |           |
| Cat. No.:            | B611552      | Get Quote |

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the early clinical trial results for REC-0559 (**udonitrectag**), a novel therapeutic agent investigated for the treatment of neurotrophic keratitis (NK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, a detailed look at the experimental protocols, and a visualization of the underlying biological pathways.

### **Executive Summary**

REC-0559 is a synthetic, low molecular weight peptidomimetic of Nerve Growth Factor (NGF) that acts as a selective agonist of the Tropomyosin receptor kinase A (TrkA). It was developed to mimic the anti-apoptotic and corneal trophic activities of endogenous NGF. A Phase 2, international, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled study was conducted to evaluate the efficacy and safety of three different doses of REC-0559 eye drops in patients with Stage 2 (moderate) and Stage 3 (severe) neurotrophic keratitis. The trial, however, did not meet its primary endpoint, as the difference in the percentage of patients achieving complete corneal healing at week 8 between the REC-0559-treated groups and the vehicle (placebo) group was not statistically significant. Most adverse events reported were mild to moderate in severity and reversible.

### **Mechanism of Action: TrkA Signaling Pathway**



### Foundational & Exploratory

Check Availability & Pricing

REC-0559 functions by binding to and activating the TrkA receptor, thereby initiating a downstream signaling cascade that is crucial for neuronal survival, differentiation, and function, as well as for corneal epithelial cell proliferation and wound healing. The binding of REC-0559 to the TrkA receptor induces its dimerization and autophosphorylation, leading to the activation of several key intracellular signaling pathways, including the PI3K/AKT and MEK/ERK pathways. These pathways are known to regulate cell survival, proliferation, and differentiation.





Click to download full resolution via product page

REC-0559 binding to TrkA receptor and downstream signaling.



# Early Clinical Trial Results: Phase 2 Study (NCT04276558)

While specific quantitative data from the Phase 2 trial of REC-0559 have not been publicly released in detail, the available information indicates that the study did not demonstrate a statistically significant improvement in the primary efficacy endpoint for any of the REC-0559 dose groups compared to the vehicle group.

Table 1: Overview of the REC-0559 Phase 2 Clinical Trial

| Parameter           | Description                                                                                                                                                                     |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title      | Efficacy, Safety and Pharmacokinetics of 3  Doses of REC 0/0559 Eye Drops for the  Treatment of Stage 2 (Moderate) and 3 (Severe)  Neurotrophic Keratitis in Adult Patients.[1] |
| Study Design        | International, multicenter, dose-ranging, double-masked, randomized, parallel-group, vehicle-controlled.[1]                                                                     |
| Patient Population  | Approximately 108 adult patients (≥18 years) with Stage 2 (moderate) or Stage 3 (severe) neurotrophic keratitis in one eye.[1]                                                  |
| Treatment Arms      | Three different doses of REC-0559 eye drops administered for 8 weeks, plus a vehicle (placebo) arm.[1]                                                                          |
| Primary Endpoint    | Percentage of patients achieving complete corneal healing at Week 8.                                                                                                            |
| Secondary Endpoints | Included other measures of efficacy and safety.                                                                                                                                 |
| Key Outcome         | The difference in the primary endpoint between the REC-0559 groups and the placebo group was not statistically significant.                                                     |
| Safety Profile      | Most adverse events were reported as mild or moderate in severity and were reversible.                                                                                          |



# Experimental Protocols Phase 2 Clinical Trial Protocol (NCT04276558)

The Phase 2 study was a robustly designed clinical trial aimed at determining the efficacy and safety of REC-0559.

- Patient Selection: The study enrolled adult patients with a diagnosis of Stage 2 or 3
  neurotrophic keratitis. Key inclusion criteria included decreased corneal sensitivity and a
  persistent epithelial defect or corneal ulcer.
- Randomization and Blinding: Participants were randomized to one of the three REC-0559
  dose groups or the vehicle group. The study was double-masked, meaning neither the
  patients nor the investigators knew which treatment was being administered.
- Dosing Regimen: The study featured a dose-escalation phase for the first 24 participants, followed by an 8-week treatment period for the full cohort, and a subsequent 4-week followup.
- Efficacy Assessment: The primary measure of efficacy was the rate of complete corneal healing at the end of the 8-week treatment period, as assessed by a central reading center.
- Safety Monitoring: Adverse events were monitored throughout the study.



Click to download full resolution via product page



Phase 2 Clinical Trial Workflow for REC-0559.

## Preclinical Corneal Wound Healing Model (General Protocol)

While a specific protocol for REC-0559 preclinical studies is not publicly available, a general methodology for evaluating corneal wound healing in a rabbit model, which has been mentioned in the literature for REC-0559, is outlined below.

- Animal Model: New Zealand White rabbits are a commonly used model for preclinical ophthalmic studies due to the anatomical similarities of their eyes to human eyes.
- Induction of Corneal Defect: A standardized corneal epithelial defect is created in anesthetized rabbits. This can be achieved through mechanical debridement or chemical methods.
- Treatment Administration: The test article (e.g., REC-0559 eye drops at various concentrations) and a vehicle control are administered topically to the affected eyes at predetermined intervals.
- Epithelial Defect Assessment: The rate of corneal wound healing is monitored daily. This is typically done by staining the cornea with fluorescein and measuring the area of the epithelial defect.
- Histopathological Analysis: At the end of the study, corneal tissues are collected for histological examination to assess the quality of the healed epithelium and to look for any signs of inflammation or toxicity.

### **Discussion and Future Directions**

The results of the Phase 2 clinical trial for REC-0559 in neurotrophic keratitis are a clear example of the challenges in developing effective treatments for this rare and complex disease. While the primary endpoint was not met, the safety profile of REC-0559 appears to be acceptable.

Further analysis of the secondary endpoints and subgroup analyses from the Phase 2 trial may provide valuable insights to guide future research. It is possible that REC-0559 may have



beneficial effects in specific subpopulations of NK patients or that a different dosing regimen could be more effective.

The development of novel therapies for neurotrophic keratitis remains a critical unmet medical need. The experience with REC-0559 underscores the importance of robust preclinical models and well-designed clinical trials to identify promising new treatments for this debilitating condition.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Early Clinical Insights into REC-0559 for Neurotrophic Keratitis: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611552#early-clinical-trial-results-for-rec-0559]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com